molecular formula C21H28ClN B13736996 Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride CAS No. 10565-84-1

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride

Cat. No.: B13736996
CAS No.: 10565-84-1
M. Wt: 329.9 g/mol
InChI Key: BLJZBCPEUMJBTG-UHFFFAOYSA-N
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Description

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its naphthalene core, which is partially hydrogenated, and a phenyl group attached to a dimethylaminopropyl side chain. The hydrochloride form indicates that it is a salt, which often enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride typically involves multiple steps. One common method includes the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with a phenyl group and a dimethylaminopropyl side chain under specific conditions to form the desired compound. The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, it is often used as a probe to study cellular processes. Its ability to interact with biological membranes and proteins makes it useful in understanding cell signaling and transport mechanisms.

Medicine

Medically, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, it is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The dimethylaminopropyl side chain can interact with specific binding sites, while the naphthalene and phenyl groups provide structural stability and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, which lacks the hydrogenation and side chains.

    1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated form of naphthalene.

    Phenylpropanolamine: A compound with a similar side chain but different core structure.

Uniqueness

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride is unique due to its combination of a naphthalene core, partial hydrogenation, and a dimethylaminopropyl side chain. This unique structure provides specific reactivity and interaction profiles, making it valuable in various applications.

Properties

CAS No.

10565-84-1

Molecular Formula

C21H28ClN

Molecular Weight

329.9 g/mol

IUPAC Name

dimethyl-[3-(1-phenyl-3,4-dihydro-2H-naphthalen-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C21H27N.ClH/c1-22(2)17-9-16-21(19-12-4-3-5-13-19)15-8-11-18-10-6-7-14-20(18)21;/h3-7,10,12-14H,8-9,11,15-17H2,1-2H3;1H

InChI Key

BLJZBCPEUMJBTG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(CCCC2=CC=CC=C21)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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